molecular formula C22H25ClN2O4 B2809363 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2416235-49-7

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2809363
CAS No.: 2416235-49-7
M. Wt: 416.9
InChI Key: SOJMMUCJCOZYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride is unique due to its combination of a piperidine ring and an Fmoc-protected amino group. This structure provides specific reactivity and stability, making it valuable in synthetic chemistry and peptide research .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4.ClH/c1-24-12-14(10-11-20(24)21(25)26)23-22(27)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19-20H,10-13H2,1H3,(H,23,27)(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSVZTDPKMTFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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